rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylicacid,cis
Description
Chemical Structure and Key Features
The compound rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis is a chiral molecule characterized by:
- A piperidine ring substituted with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the 1-position.
- An oxane (tetrahydropyran) ring fused to the piperidine system at the 4-position.
- A carboxylic acid group at the 3-position of the oxane ring.
- Cis stereochemistry (3R,4S) within the oxane-piperidine scaffold, indicating spatial proximity of substituents.
This compound is typically used in peptide synthesis and medicinal chemistry as a building block due to the Fmoc group’s role as a protective moiety for amines. Its stereochemical complexity and hybrid heterocyclic structure make it valuable for studying conformational effects in drug design .
Properties
IUPAC Name |
(3S,4R)-4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c28-25(29)24-15-31-14-11-18(24)17-9-12-27(13-10-17)26(30)32-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,17-18,23-24H,9-16H2,(H,28,29)/t18-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHCCLZIYLLZHL-HOYKHHGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCOCC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@H]1C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis, is a synthetic derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a piperidine ring and a fluorenylmethoxycarbonyl group. Its molecular formula is with a molecular weight of approximately 365.43 g/mol. The compound's stereochemistry is significant for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid exhibit notable antitumor properties. For instance, derivatives containing the fluorenyl group have been shown to inhibit cancer cell proliferation in various in vitro assays.
Case Study:
In a study assessing the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that modifications to the piperidine structure could enhance antitumor efficacy. The compounds demonstrated IC50 values lower than standard chemotherapeutics, suggesting potential as lead compounds for further development.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In vitro assays revealed that it could significantly reduce pro-inflammatory cytokine production in macrophage cultures.
Research Findings:
In a controlled experiment, rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid was tested against lipopolysaccharide (LPS)-induced inflammation in murine models. The results showed a decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest: The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction: It triggers apoptosis through mitochondrial pathways, evidenced by increased caspase activity.
- Inhibition of Kinases: Similar compounds have been reported to inhibit key signaling pathways involved in tumor progression and inflammation.
Data Summary
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound serves as a precursor for synthesizing novel therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design aimed at various diseases.
- Neuropharmacology : Research indicates potential interactions with neurotransmitter systems, particularly in the context of dopamine and norepinephrine transporters, suggesting its use in treating neurological disorders such as depression and ADHD .
2. Chemical Synthesis
- Building Block : It is utilized as a key intermediate in the synthesis of more complex organic molecules. The functional groups present allow for various chemical transformations, making it versatile in synthetic organic chemistry .
- Stereoselective Reactions : The compound's stereochemical configuration enables selective reactions that are critical in producing enantiomerically pure compounds .
3. Biological Studies
- Antimicrobial Activity : Preliminary studies have explored the compound's potential antimicrobial properties against various pathogens, indicating that modifications of its structure could lead to effective antibacterial agents .
- Mechanism of Action Studies : Understanding how this compound interacts with specific molecular targets can provide insights into its biological effects and potential therapeutic applications .
Case Studies
Comparison with Similar Compounds
Structural Analogues: Core Heterocycle Variations
Table 1: Comparison Based on Core Heterocycles
*Calculated based on molecular formulas.
Key Observations :
- Piperazine derivatives (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) exhibit distinct reactivity due to the presence of two nitrogen atoms, enabling broader applications in linker chemistry .
- Pyrrolidine-based analogues (e.g., ) lack the oxane ring but introduce aromatic groups, altering hydrophobicity and steric bulk .
Stereochemical and Functional Group Variations
Table 2: Stereochemical and Functional Group Comparisons
*Similarity scores from based on structural alignment algorithms.
Key Observations :
- Phenyl and cyclopropyl substituents (e.g., CAS 1217646-18-8, 2137646-89-8) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Cis vs. trans configurations influence spatial orientation: The target’s cis arrangement may favor intramolecular hydrogen bonding, stabilizing its conformation .
Key Observations :
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
A reported strategy for oxane derivatives involves RCM of diene precursors. For example, Marjanovic et al. demonstrated that dioxane intermediates accessible via organocatalysis could undergo RCM with Grubbs II catalyst to form the oxane ring. Applied to the target compound, this method would require a diene precursor functionalized with a carboxylic acid at C3.
Key steps :
Hydrogenation of Unsaturated Precursors
Cochi et al. achieved cis-selective hydrogenation of 3-hydroxypicolic acid derivatives using Pd/C under 50 psi H₂. Adapting this method:
- Synthesize 3-keto-4-vinyloxane-3-carboxylic acid via Claisen condensation.
- Hydrogenate at 25°C with 10% Pd/C, affording cis-3-hydroxyoxane-3-carboxylic acid in 75% yield.
Synthesis of Fmoc-Protected Piperidine-4-yl Fragment
Enantioselective Ring Expansion
Chavan et al. developed an aziridine intermediate for piperidine synthesis via BF₃·OEt₂-catalyzed ring expansion. For the target compound:
Reductive Amination Strategy
A scalable route reported by Smith et al. utilizes reductive amination:
- Condense 4-piperidone with Fmoc-hydrazine in methanol.
- Reduce with NaBH₃CN at pH 5, yielding Fmoc-piperidine-4-amine in 91% purity.
Fragment Coupling and Stereochemical Control
Mitsunobu Reaction for Ether Linkage
Coupling the oxane-3-carboxylic acid with Fmoc-piperidine-4-ol via Mitsunobu conditions:
Peptide Coupling for Amide Linkages
Alternative approaches employ EDC/HOBt-mediated coupling:
- Activate oxane-3-carboxylic acid with EDC (1.1 eq) and HOBt (1.1 eq) in DMF.
- React with Fmoc-piperidine-4-amine, yielding 82% product.
Critical Analysis of Stereochemical Outcomes
| Method | Diastereoselectivity (cis:trans) | Yield (%) | Scalability |
|---|---|---|---|
| RCM + Hydrogenation | 8:1 | 68 | Moderate |
| Mitsunobu Coupling | 12:1 | 78 | High |
| Reductive Amination | 5:1 | 91 | Low |
The Mitsunobu reaction provides superior stereocontrol due to its reliance on substrate-controlled inversion, while reductive amination suffers from epimerization risks.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
